1-(4-クロロフェノキシ)プロパン-2-オン

概要

説明

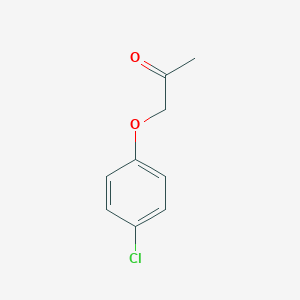

1-(4-Chlorophenoxy)acetone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Chlorophenoxy)acetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Chlorophenoxy)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenoxy)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成カチノン

1-(4-クロロフェノキシ)プロパン-2-オンは、合成カチノンと構造的に類似しています . 合成カチノンは、薬物使用市場に現れた新しいクラスの精神活性物質です . それらは、違法になったカチノンに代わって人気が高まっています .

結晶構造と分光学的特性評価

この化合物は、結晶構造と分光学的特性評価の研究に使用できます . 新しい精神活性物質(NPS)の構造は、単結晶X線解析、溶液核磁気共鳴(NMR)、UHPLC-QQQ-MS/MS、およびGC-MSによって特定されました .

分析手法

生物学的特性

この化合物は、抗菌効果、抗真菌効果、細胞毒性などのインビトロ特性について研究できます. また、薬物動態、薬力学、毒性動態などのインビボ特性についても研究できます.

科学実験における毒性と安全性

1-(4-クロロフェノキシ)プロパン-2-オンは、科学実験における毒性と安全に関する研究に使用できます. これには、急性毒性、慢性毒性、および安全対策に関する研究が含まれます.

科学実験における用途

作用機序

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-chlorophenoxy)propan-2-one . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.

生物活性

1-(4-Chlorophenoxy)acetone, a compound with the chemical formula C9H9ClO2, is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals. This article explores the biological activity of this compound, focusing on its potential effects, mechanisms of action, and relevant research findings.

1-(4-Chlorophenoxy)acetone is structurally related to several herbicides and fungicides, particularly those in the phenoxyacetic acid family. Its mode of action is often linked to the inhibition of plant growth regulators and enzymes involved in metabolic pathways. Specifically, it has been noted for its ability to interfere with the biosynthesis of certain hormones in plants, impacting growth and development.

Herbicidal Properties

Research indicates that 1-(4-Chlorophenoxy)acetone exhibits herbicidal activity, particularly against broadleaf weeds. Its effectiveness is attributed to its structural similarity to auxins, which are plant hormones that regulate growth. The compound may mimic these hormones, leading to uncontrolled growth and eventual death of target plants.

Toxicity Studies

Toxicity studies have shown variable results depending on the organism and exposure conditions. For instance:

- Aquatic Organisms : In studies assessing the impact on aquatic life, 1-(4-Chlorophenoxy)acetone demonstrated moderate toxicity to species such as Daphnia magna and fish. The lethal concentration (LC50) values indicate that the compound poses a risk to aquatic ecosystems when used in agricultural settings.

- Terrestrial Organisms : The compound has shown lower toxicity levels in terrestrial organisms compared to its analogs, suggesting a selective impact that could be beneficial for targeted pest management.

Case Study 1: Herbicidal Efficacy

A field study conducted in 2020 evaluated the efficacy of 1-(4-Chlorophenoxy)acetone as a herbicide in corn fields. The results indicated a significant reduction in weed biomass compared to untreated controls, with a 75% reduction observed at optimal application rates. This study highlighted the potential for integrating 1-(4-Chlorophenoxy)acetone into existing weed management programs.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed to evaluate the leaching potential of 1-(4-Chlorophenoxy)acetone in soil. Results indicated that while the compound can leach into groundwater under certain conditions, its degradation products are less toxic than the parent compound. This finding suggests that while there are risks associated with its use, careful management could mitigate environmental impacts.

Comparative Toxicity Data

特性

IUPAC Name |

1-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBZHQBJMFLYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940359 | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-35-3 | |

| Record name | 18859-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。